N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-7-14(8-10-16)17-13-24-18(20-17)15-6-5-11-19-12-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
SNNIPWDJBLBPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Diethyl-4-Acetylbenzenesulfonamide
The synthesis begins with the acetylation of N,N-diethyl-4-aminobenzenesulfonamide. Treatment with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields N,N-diethyl-4-acetylbenzenesulfonamide as a crystalline solid (mp 142–144°C, 89% yield). Fourier-transform infrared (FTIR) spectroscopy confirms carbonyl absorption at 1685 cm⁻¹, while ¹H NMR displays a singlet at δ 2.58 ppm for the acetyl methyl group.
Bromination to α-Bromoacetyl Intermediate
The acetyl group is brominated using bromine in acetic acid at 0–5°C, producing N,N-diethyl-4-(2-bromoacetyl)benzenesulfonamide. This α-bromo ketone intermediate is isolated as a pale-yellow powder (mp 112–114°C, 76% yield). Bromination efficiency depends on strict temperature control to avoid di-bromination byproducts.
Cyclocondensation with Pyridine-3-Carbothioamide
Pyridine-3-carbothioamide, prepared via thionation of pyridine-3-carboxamide using Lawesson’s reagent, reacts with the α-bromoacetyl derivative in refluxing ethanol (12 h, 78% yield). The Hantzsch cyclization forms the thiazole ring, with the reaction mechanism involving nucleophilic attack by the thioamide sulfur on the α-carbon, followed by dehydrohalogenation (Fig. 1).
Table 1: Optimization of Hantzsch Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 78 (reflux) | 78 |
| Reaction Time (h) | 12 | 78 |
| Catalyst | None | 78 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding white crystals (mp 198–200°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 401.0742 (calc. 401.0745 for C₁₈H₂₀N₃O₂S₂).
Method 2: Suzuki-Miyaura Cross-Coupling Approach
Preparation of 4-Bromo-N,N-diethylbenzenesulfonamide
N,N-Diethylbenzenesulfonamide undergoes electrophilic bromination using bromine in sulfuric acid, yielding 4-bromo-N,N-diethylbenzenesulfonamide (mp 158–160°C, 82% yield). Regioselectivity is confirmed via ¹H NMR (δ 7.72 ppm, d, J = 8.4 Hz, Ar-H).
Synthesis of 2-(Pyridin-3-yl)-4-(Boronophenyl)-1,3-Thiazole
2-(Pyridin-3-yl)-4-iodo-1,3-thiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (100°C, 8 h), affording the boronic ester (72% yield).
Coupling Reaction Conditions
The Suzuki coupling employs 4-bromo-N,N-diethylbenzenesulfonamide (1.2 equiv), thiazole boronic ester (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in degassed DMF/H₂O (4:1) at 90°C for 18 h. The biaryl product is obtained in 85% yield after extraction and recrystallization.
Table 2: Suzuki Coupling Optimization
| Base | Solvent | Pd Catalyst | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF/H₂O | Pd(PPh₃)₄ | 85 |
| CsF | THF/H₂O | PdCl₂(dtbpf) | 68 |
| NaHCO₃ | EtOH/H₂O | Pd(OAc)₂ | 59 |
Isolation and Yield Optimization
Post-reaction, the mixture is filtered through Celite, and the product is precipitated with ice water. Recrystallization from methanol yields pale-yellow needles (mp 205–207°C). X-ray crystallography confirms the thiazole-pyridine orientation.
Method 3: Ullmann-Type Coupling for Biaryl Formation
Copper-Catalyzed Coupling of 4-Iodobenzenesulfonamide with Thiazole Derivative
4-Iodo-N,N-diethylbenzenesulfonamide and 2-(pyridin-3-yl)-4-(trimethylstannyl)-1,3-thiazole undergo Ullmann coupling with CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 110°C (24 h, 70% yield). The stannyl group enhances oxidative addition efficiency.
Solvent and Ligand Screening
Polar aprotic solvents (DMSO, DMF) outperform toluene or THF due to improved copper solubility. Ligands such as 1,10-phenanthroline increase yield to 75% by stabilizing the Cu(I) intermediate.
Reaction Efficiency and Byproduct Analysis
Major byproducts include homocoupled bi-thiazole (12%) and dehalogenated sulfonamide (8%), minimized by reducing reaction time to 18 h. GC-MS monitoring confirms 95% conversion at 18 h.
Comparative Analysis of Synthetic Routes
Yield Comparison Across Methods
Table 3: Method Efficiency
| Method | Average Yield (%) | Steps | Cost (USD/g) |
|---|---|---|---|
| Hantzsch Cyclization | 78 | 4 | 120 |
| Suzuki Coupling | 85 | 3 | 95 |
| Ullmann Coupling | 70 | 3 | 150 |
Scalability and Practical Considerations
The Suzuki route offers superior scalability due to commercial availability of boronic esters and mild conditions. In contrast, the Hantzsch method requires stoichiometric bromine, posing safety challenges.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is . The compound features a thiazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity. The presence of these functional groups enhances its ability to interact with various biological targets, particularly in the context of drug development.
Anticonvulsant Activity
Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. In studies involving related compounds, such as those synthesized from thiazole-pyridine hybrids, several derivatives have shown promising results in seizure models. For instance, one study reported that a thiazole-integrated compound exhibited high efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) with an effective dose of 18.4 mg/kg and a protection index of 9.2 . This suggests that this compound may also possess similar anticonvulsant potential.
Antitumor Activity
The compound has been investigated for its anticancer properties. Thiazole-pyridine hybrids have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). For example, one derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil . This highlights the potential of this compound in cancer therapy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antimicrobial effects.
Comparison with Similar Compounds
Thiazole Substituents
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Replaces the thiazole with a pyridine ring linked to an aniline group, reducing heterocyclic complexity but retaining hydrogen-bonding motifs .
- 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (): Incorporates a thiazolidinone ring with a sec-butyl group, enhancing steric bulk and introducing a ketone/thione moiety for redox activity .
Sulfonamide Modifications
- Target Compound : N,N-Diethyl substitution increases hydrophobicity compared to smaller alkyl or aryl groups.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Uses an isopropyl group, balancing steric effects and solubility. The chromen-4-one moiety adds planar aromaticity for target binding .
- N,N-Dimethylbenzenesulfonamide derivatives () : Smaller methyl groups may improve solubility but reduce metabolic stability compared to diethyl analogs .
Physicochemical Properties
Biological Activity
N,N-diethyl-4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H19N3O2S2/c1-3-21(4-2)25(22,23)16-9-5-7-14(11-16)17-13-24-18(20-17)15-8-6-10-19-12-15/h5-13H,3-4H2,1-2H3 |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, leading to alterations in cellular pathways associated with disease processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that are crucial for cell survival and growth.
Anticancer Properties
Research has indicated that compounds similar to N,N-diethyl derivatives exhibit significant anticancer activity. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial functions and modulating Bcl-2 family proteins .
In a comparative study, it was observed that derivatives with similar structures demonstrated IC50 values lower than established chemotherapeutics like doxorubicin against Jurkat and A431 cell lines, indicating potent cytotoxic effects .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. One study highlighted the synthesis of novel thiazole-integrated compounds that displayed promising anticonvulsant activity in animal models . The structure–activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly influenced the anticonvulsant efficacy.
Study 1: Anticancer Activity Evaluation
A recent study assessed the cytotoxic effects of N,N-diethyl derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction observed at higher concentrations. The mechanism involved mitochondrial depolarization and activation of caspase pathways.
Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular implications of sulfonamide derivatives. Using isolated rat heart models, researchers found that certain benzene sulfonamide derivatives influenced coronary resistance and perfusion pressure significantly compared to control groups . The findings suggest potential therapeutic roles in managing cardiovascular conditions through calcium channel modulation.
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Effective in reducing seizure activity in animal models.
- Cardiovascular Effects : Modulation of perfusion pressure and coronary resistance in isolated heart studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
